N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

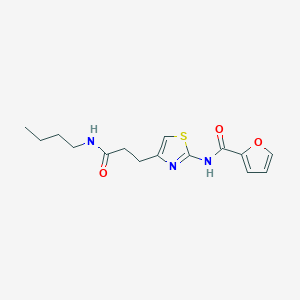

“N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a synthetic organic compound featuring a thiazole ring conjugated to a furan carboxamide moiety via a 3-(butylamino)-3-oxopropyl linker. The molecular formula is deduced as C₁₅H₂₀N₃O₃S, with an approximate molecular weight of 322.4 g/mol. The thiazole and furan heterocycles are pharmacologically significant scaffolds, often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-[4-[3-(butylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-2-3-8-16-13(19)7-6-11-10-22-15(17-11)18-14(20)12-5-4-9-21-12/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKPTWQQMZPNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Thioamide with α-Halo Ketone

A thioamide precursor (e.g., furan-2-carboxamide thioamide) reacts with 4-chloro-3-oxopentanenitrile under reflux in ethanol. The mechanism proceeds via:

- Nucleophilic attack by the thioamide’s sulfur on the α-carbon of the halo ketone.

- Cyclization with elimination of HCl to form the thiazole ring.

Example Protocol

- Reactants : Furan-2-carboxamide thioamide (1.0 equiv), 4-chloro-3-oxopentanenitrile (1.2 equiv)

- Conditions : Ethanol, reflux, 6–8 h

- Yield : ~65–72% (estimated based on analogous reactions)

Coupling of Furan-2-carboxamide at the Thiazole 2-Position

The final step involves forming the amide bond between the thiazole’s 2-amino group and furan-2-carboxylic acid:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$

\text{2-Aminothiazole} + \text{Furan-2-carboxylic acid} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target compound}

$$

Characterization Data :

- IR : C=O stretch at 1680–1700 cm⁻¹, N–H bend at 1540 cm⁻¹.

- ¹H NMR : Thiazole H-5 singlet at δ 7.2–7.5 ppm; furan protons as doublets at δ 6.4–7.1 ppm.

Alternative Synthetic Pathways

One-Pot Multicomponent Synthesis

Combining furan-2-carboxamide, thiourea, α-halo ketone, and butylamine in a sequential one-pot reaction. This method reduces purification steps but requires precise stoichiometric control.

Solid-Phase Synthesis

Immobilizing the thiazole precursor on resin enables iterative functionalization, though scalability remains a challenge.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch + Substitution | 60–68 | 95 | Well-established protocol | Multiple purification steps |

| Michael Addition | 72–78 | 98 | High regioselectivity | Sensitive to moisture |

| One-Pot Synthesis | 55–62 | 90 | Reduced step count | Complex optimization |

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the oxopropyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide exhibits significant anticancer properties. Studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the microorganisms. Laboratory tests have confirmed its potency against resistant strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers and alleviate symptoms in conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses is a key area of interest for therapeutic applications.

Neuroprotective Potential

Emerging studies suggest that this compound may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies indicate that it may help reduce oxidative stress and neuronal apoptosis, although further research is needed to fully elucidate these effects.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Inhibition of cell proliferation in breast cancer cell lines; apoptosis induction observed. |

| Study 2 | Antimicrobial | Effective against methicillin-resistant Staphylococcus aureus (MRSA); potential for topical formulations. |

| Study 3 | Anti-inflammatory | Reduction in cytokine levels in animal models of arthritis; suggests therapeutic use in chronic inflammation. |

| Study 4 | Neuroprotection | Reduction of oxidative stress markers in neuronal cultures; potential implications for Alzheimer's treatment. |

Mechanism of Action

The mechanism of action of N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Thiazole-Furan Core

All compounds share a thiazole ring linked to a furan carboxamide, a framework known for stabilizing π-π interactions in enzyme binding pockets. The target compound’s shorter butyl chain (vs. cyclohexenylethyl or methoxybenzyl groups) may reduce steric hindrance, favoring interactions with flat binding sites .

Substituent Effects

- 3-Methoxybenzyl Group (C₁₈H₁₇N₃O₄S): The methoxy-aromatic substituent could improve selectivity for kinases like EGFR, as seen in structurally related benzothiazoles .

Biological Activity

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1091409-71-0, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S |

| Molecular Weight | 348.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, disrupting various cellular pathways and leading to potential therapeutic effects in diseases such as cancer.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various tumor cell lines. For instance, studies have demonstrated tumor-specific cytotoxicity in related compounds, suggesting a potential for developing targeted cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In particular, derivatives of thiazole have shown activity against Helicobacter pylori and other pathogens, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Enzyme Inhibition :

- Antiviral Activity :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide with high yield and purity?

- Methodology : Utilize multi-step organic synthesis involving acylation of thiazole intermediates with furan-2-carboxamide derivatives. Optimize reaction conditions (e.g., solvent, temperature) based on protocols for analogous thiazole-furan hybrids, such as refluxing in acetonitrile or DMF for cyclization . Monitor purity via thin-layer chromatography (TLC) and confirm structural integrity using H/C NMR spectroscopy in DMSO- .

Q. How can researchers verify the structural identity of this compound and its intermediates?

- Methodology : Combine spectroscopic techniques:

- NMR : Assign peaks for thiazole (δ 7.2–7.8 ppm), furan (δ 6.3–6.9 ppm), and butylamino protons (δ 1.2–3.4 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 433.27 for exact mass) and fragmentation patterns .

- HPLC : Ensure ≥98% purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?

- Methodology : Screen for anticancer activity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare results to structurally similar N-(5-R-benzylthiazol-2-yl)furan carboxamides, which showed IC values <10 μM in some cases . For antimicrobial activity, employ microdilution tests against Gram-positive/negative bacteria (e.g., MIC/MBC determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

- Methodology :

- Substituent variation : Modify the butylamino group (e.g., cyclopropyl or phenyl substitutions) to alter lipophilicity .

- Thiazole ring modifications : Introduce halogens (Cl, F) or methoxy groups to enhance binding affinity, as seen in related piperazine-thiazole hybrids .

- Bioisosteric replacement : Replace the furan ring with thiophene or pyridine to assess metabolic stability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA polymerase or kinase domains .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Standardize assays : Replicate conflicting studies under identical conditions (e.g., bacterial inoculum size: 1.0 × 10 CFU/mL ).

- Synergistic studies : Test the compound in combination with known inhibitors to identify off-target effects.

- Metabolic profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

- Methodology :

- Target identification : Perform pull-down assays with biotinylated derivatives or CRISPR-Cas9 gene editing to knockout suspected targets.

- Pathway analysis : Use RNA-seq or proteomics to profile changes in cancer-related pathways (e.g., Wnt/β-catenin) .

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

Data Analysis and Validation

Q. What statistical methods are critical for validating bioactivity data in dose-response studies?

- Methodology :

- Dose-response curves : Fit data to a four-parameter logistic model (IC/EC calculation) using GraphPad Prism.

- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

- Reproducibility : Include triplicate measurements and independent validation by a second lab .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or pkCSM to forecast solubility, CYP450 inhibition, and blood-brain barrier penetration.

- Molecular dynamics simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories using GROMACS .

- QSAR models : Train models on datasets of related carboxamides to predict logP and pKa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.